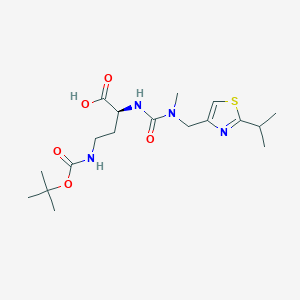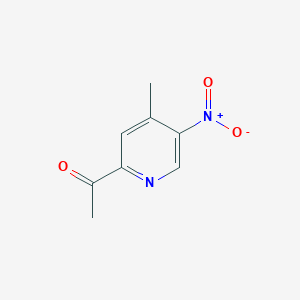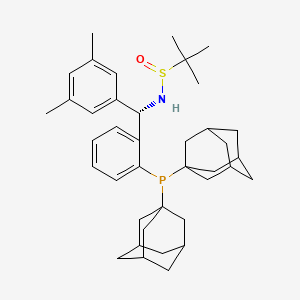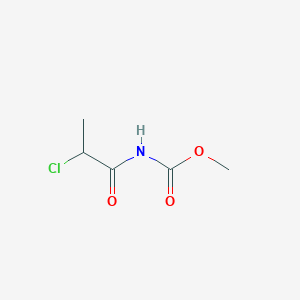
Methyl (2-chloropropanoyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2-chloropropanoyl)carbamate is an organic compound with the molecular formula C5H8ClNO3. It is a derivative of carbamic acid and is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which includes a chlorinated propanoyl group attached to a carbamate moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2-chloropropanoyl)carbamate typically involves the reaction of methyl carbamate with 2-chloropropanoyl chloride. This reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent the decomposition of the reactants and products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the chemicals. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound .
化学反应分析
Types of Reactions
Methyl (2-chloropropanoyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloropropanoyl group can be substituted by other nucleophiles, such as amines or alcohols.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Hydrolysis: Water and a base, such as sodium hydroxide, are used to hydrolyze the compound.
Oxidation and Reduction: Specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride, are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include substituted carbamates and various organic compounds depending on the nucleophile used.
Hydrolysis: The major products are methyl carbamate and 2-chloropropanoic acid.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
科学研究应用
Methyl (2-chloropropanoyl)carbamate has several scientific research applications:
作用机制
The mechanism of action of methyl (2-chloropropanoyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme . This inhibition can lead to various biological effects, including disruption of metabolic pathways and cellular processes .
相似化合物的比较
Similar Compounds
Methyl carbamate: A simpler carbamate compound without the chlorinated propanoyl group.
Ethyl carbamate: Similar to methyl carbamate but with an ethyl group instead of a methyl group.
2-Chloropropanoic acid: Contains the chlorinated propanoyl group but lacks the carbamate moiety.
Uniqueness
Methyl (2-chloropropanoyl)carbamate is unique due to its combination of a chlorinated propanoyl group and a carbamate moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler carbamates or chlorinated acids .
属性
CAS 编号 |
24224-08-6 |
|---|---|
分子式 |
C5H8ClNO3 |
分子量 |
165.57 g/mol |
IUPAC 名称 |
methyl N-(2-chloropropanoyl)carbamate |
InChI |
InChI=1S/C5H8ClNO3/c1-3(6)4(8)7-5(9)10-2/h3H,1-2H3,(H,7,8,9) |
InChI 键 |
IARLQUFRBPPLKE-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)NC(=O)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


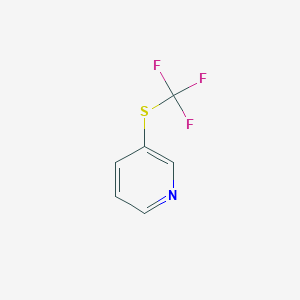
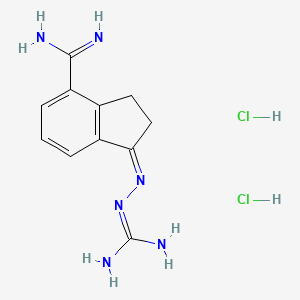
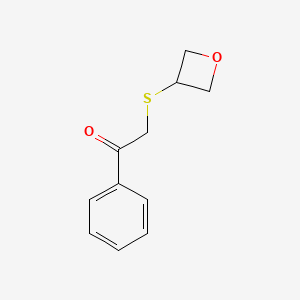
![2-Ethynyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13646515.png)
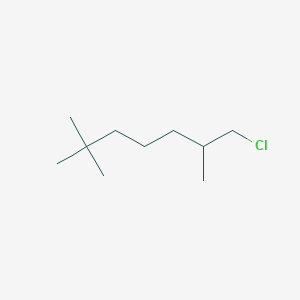
![2-(M-tolyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13646520.png)
![Tert-butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13646524.png)
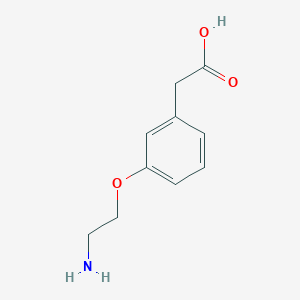
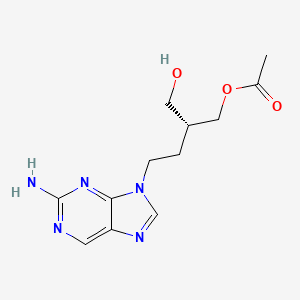

![(2,2-Dimethylbenzo[d][1,3]dioxol-4-yl)methanamine hydrochloride](/img/structure/B13646542.png)
